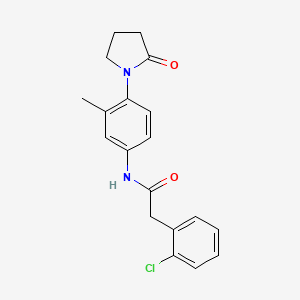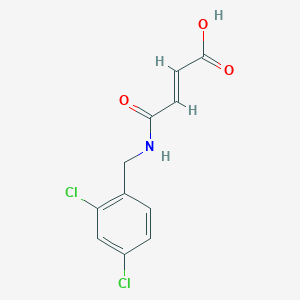
3-(2,4-Dichloro-benzylcarbamoyl)-acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1. Photohydrolysis in Multilayered Polyelectrolyte Films
Poly(acrylic acid) (PAA) partially esterified with various benzyl groups, including those similar to 3-(2,4-Dichloro-benzylcarbamoyl)-acrylic acid, is used in creating multilayered polyelectrolyte films. These films demonstrate significant changes upon UV light exposure, specifically in the hydrolysis of benzyl groups. The substituents on the aromatic rings, like those in 3-(2,4-Dichloro-benzylcarbamoyl)-acrylic acid, affect the photoreactivity and thermal stability of these films (Jensen, Desai, Maru, & Mohanty, 2004).
2. Synthesis and Reactions in Pyridazinones
The compound 3-(p-Ethoxybenzoyl)acrylic acid, which shares structural similarities with 3-(2,4-Dichloro-benzylcarbamoyl)-acrylic acid, is used in the synthesis of pyridazinones. These compounds exhibit moderate antibacterial activity, especially against Gram-positive bacteria (Abdel, 1991).
3. Functional Polymers
Acrylates, including those structurally related to 3-(2,4-Dichloro-benzylcarbamoyl)-acrylic acid, are used in preparing functional polymers. These polymers show potential in various applications due to their adjustable chemical properties and reactivity (Li, Gupta, Albertsson, Bassett, & Vogl, 1984).
4. Liquid Crystalline Side Chain Polymers
In liquid crystalline side chain polymers, acrylates similar to 3-(2,4-Dichloro-benzylcarbamoyl)-acrylic acid play a crucial role. These polymers are studied for their phase behavior and potential applications in responsive materials (Tsai, Kuo, & Yang, 1994).
5. Antimicrobial Synthesis
Compounds like 3-(5-Nitro-2-thienyl) acrylic acid, structurally similar to 3-(2,4-Dichloro-benzylcarbamoyl)-acrylic acid, are synthesized for their potential antimicrobial properties. Such compounds have shown effectiveness against various bacteria in vitro (Kimura, Yabuuchi, & Hisaki, 1962).
Eigenschaften
IUPAC Name |
(E)-4-[(2,4-dichlorophenyl)methylamino]-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO3/c12-8-2-1-7(9(13)5-8)6-14-10(15)3-4-11(16)17/h1-5H,6H2,(H,14,15)(H,16,17)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHHXSNGYVNZGZ-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CNC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)CNC(=O)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-methylbenzenesulfonamide](/img/structure/B2435713.png)
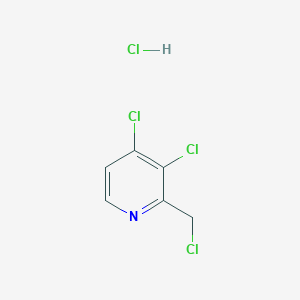

![1-(methylsulfonyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)piperidine-4-carboxamide](/img/structure/B2435718.png)
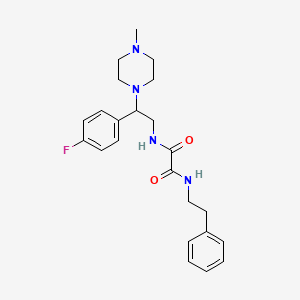
![1-[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2435720.png)
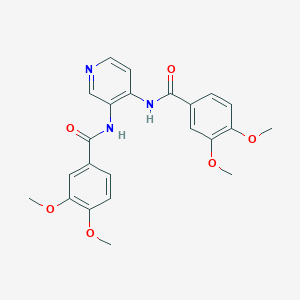
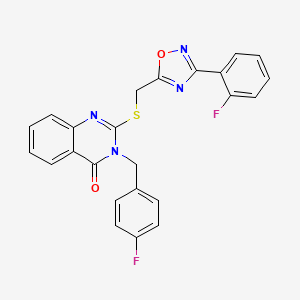
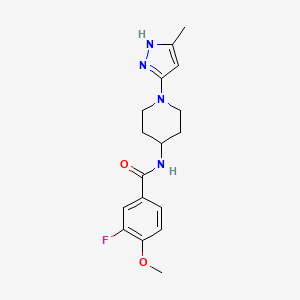
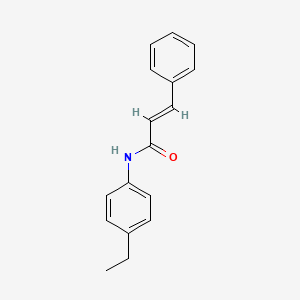
![N-(2-hydroxyethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2435732.png)

![N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2435735.png)
